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Abstract

Vamotinib (also known as PF-114) is a potent and selective third-generation tyrosine kinase
inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia
chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its
development has been driven by the need to overcome resistance to earlier-generation TKIs,
particularly the T315I "gatekeeper” mutation. This document provides a comprehensive
overview of the chemical structure, physicochemical and pharmacological properties,
mechanism of action, and relevant experimental methodologies for Vamotinib.

Chemical Structure and Properties

Vamotinib is a synthetic organic small molecule. Its chemical and physical properties are
summarized below.

Table 1: Chemical and Physical Properties of Vamotinib
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Property Value Source
4-methyl-N-[4-[(4-
methylpiperazin-1-yl)methyl]-3-

IUPAC Name (trifluoromethyl)phenyl]-3-[2- [4]
([11[2][3]triazolo[4,3-a]pyridin-
3-ylethynyllbenzamide

Synonyms PF-114 [5][6]

CAS Number 1416241-23-0 [5]

Molecular Formula C29H27F3N6O [4107]

Molecular Weight 532.56 g/mol [4117]

Melting Point Not available in cited literature

N DMSO: 30 mg/mL (56.33 mM)

Solubility ) o [8]
with sonication

pKa (strongest basic) 7.62

AlogP 4.46

Polar Surface Area 65.77 A2 [4]

Pharmacological Properties

Vamotinib is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has

demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant

mutants that confer resistance to other TKiIs.

In Vitro Activity

Vamotinib has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar

concentrations.

Table 2: In Vitro Inhibitory Activity of Vamotinib (ICso)
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Target ICs0 (NM)
ABL 0.49
ABL (T3151) 0.78
ABL (E255K) 9.5
ABL (F317I) 2.0
ABL (G250E) 7.4
ABL (H396P) 1.0
ABL (M351T) 2.8
ABL (Q252H) 12
ABL (Y253F) 4.1
Source:[5]

Pharmacokinetics

Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.

Table 3: Human Pharmacokinetic Parameters of Vamotinib

Parameter Value Source
Route of Administration Oral [5]
Half-life (t2) ~13.5 hours

Time to Cmax (Tmax) ~4 hours

Oral Bioavailability Not available in cited literature

Clearance Not available in cited literature

Volume of Distribution Not available in cited literature

Mechanism of Action and Signaling Pathway
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Vamotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By
binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-
ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads
to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia
cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1]

[5]

The primary signaling cascades downstream of BCR-ABL that are affected by Vamotinib
include:

 RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

o PIBK/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and
metabolism.

o JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

A potential mechanism of resistance to Vamotinib involves the activation of STAT3
phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy
targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.
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Vamotinib's Inhibition of BCR-ABL Signaling

Experimental Protocols

Detailed experimental protocols for Vamotinib are not extensively published. The following are
generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like

Vamotinib.

In Vitro Kinase Inhibition Assay
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This assay determines the concentration of Vamotinib required to inhibit the phosphorylation
of a substrate by BCR-ABL or its mutants.

Pre-incubate

. Detect signal
*){ Incubate at 30°C }—){ Stop reaction }—){ OO ) ‘*)‘ Analyze data to calculate ICso }—)@

Click to download full resolution via product page

Generalized Kinase Inhibition Assay Workflow

Methodology:

o Reagent Preparation: Prepare serial dilutions of Vamotinib in DMSO. Prepare a reaction
buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic
peptide), and ATP.

» Reaction Setup: In a microplate, combine the kinase, the substrate, and the various
concentrations of Vamotinib or a vehicle control (DMSO).

e Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a
controlled temperature (e.g., 30°C) for a specified time.

o Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can
be done using various methods, such as luminescence-based assays that quantify the
amount of ATP remaining or fluorescence/colorimetric-based assays that detect the
phosphorylated substrate.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Vamotinib
concentration. The ICso value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of Vamotinib on the proliferation and viability of cancer cell
lines.
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Methodology (MTT/XTT Assay):

Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a
predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Vamotinib or a vehicle control
for a specified period (e.g., 72 hours).

Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and
incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a
colored formazan product.

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized
buffer) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength
using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the Glso (concentration for 50% growth inhibition).

Apoptosis Assay

This assay quantifies the induction of apoptosis in cells treated with Vamotinib.
Methodology (Annexin V/Propidium lodide Staining):

Cell Treatment: Treat Ph+ leukemia cells with Vamotinib at various concentrations for a
defined period.

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
V and propidium iodide (PI). Incubate in the dark at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

o Live cells: Annexin V-negative and Pl-negative.
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o Early apoptotic cells: Annexin V-positive and Pl-negative.
o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of
apoptosis induction by Vamotinib.
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Apoptosis Detection by Flow Cytometry Workflow
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Conclusion

Vamotinib is a promising third-generation TKI with potent activity against wild-type and
mutated BCR-ABL, including the resistant T315] mutant. Its distinct selectivity profile and oral
bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further
research and clinical trials will continue to elucidate its full therapeutic potential and role in the
management of CML and other Ph+ malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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